molecular formula C11H7FN2O2 B11888831 (R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one

(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one

Cat. No.: B11888831
M. Wt: 218.18 g/mol
InChI Key: XPQPIEUCWPHEBU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a pyrrolo[3,2,1-de][1,5]naphthyridin core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorine atom. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine atom can enhance binding affinity and specificity .

Medicine

In medicine, ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one could be investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design .

Industry

In the industrial sector, this compound may be utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The spirocyclic structure provides rigidity, which can influence the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one is unique due to its combination of a fluorine atom, an oxirane ring, and a pyrrolo[3,2,1-de][1,5]naphthyridin core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

(3R)-5-fluorospiro[1,7-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-3,2'-oxirane]-11-one

InChI

InChI=1S/C11H7FN2O2/c12-6-3-13-7-1-2-8(15)14-4-11(5-16-11)9(6)10(7)14/h1-3H,4-5H2/t11-/m1/s1

InChI Key

XPQPIEUCWPHEBU-LLVKDONJSA-N

Isomeric SMILES

C1[C@@]2(CO2)C3=C4N1C(=O)C=CC4=NC=C3F

Canonical SMILES

C1C2(CO2)C3=C4N1C(=O)C=CC4=NC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.